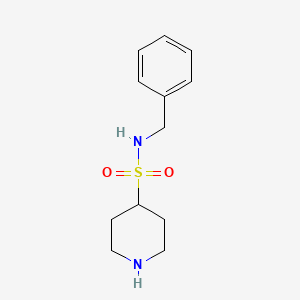

N-benzylpiperidine-4-sulfonamide

Description

Properties

Molecular Formula |

C12H18N2O2S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

N-benzylpiperidine-4-sulfonamide |

InChI |

InChI=1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |

InChI Key |

ODTCZZBZLBBAGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Historical Evolution of Piperidine and Sulfonamide Scaffolds in Drug Discovery

The journey of N-benzylpiperidine-4-sulfonamide as a research compound is rooted in the extensive history of its two primary structural motifs: piperidine (B6355638) and sulfonamide.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in the pharmaceutical industry. exlibrisgroup.comnih.gov It is a key component in a vast number of approved drugs, including several blockbuster medications. exlibrisgroup.comarizona.edu The prevalence of the piperidine moiety is attributed to its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which are critical for drug absorption and distribution in the body. Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. nih.gov Historically, piperidine derivatives have been successfully developed into a wide array of therapeutic agents, including central nervous system modulators, antihistamines, anticancer drugs, and analgesics. exlibrisgroup.comarizona.edu The introduction of a chiral center within the piperidine scaffold has also been a successful strategy in drug design, enhancing biological activity and selectivity. researchgate.net

The sulfonamide group (-SO2NH2) has an equally storied history in medicinal chemistry, beginning with the discovery of the antibacterial properties of Prontosil in the 1930s. citedrive.comnih.gov This breakthrough led to the development of a large class of "sulfa drugs" that were among the first effective systemic antimicrobial agents. ajchem-b.com Over the decades, the role of the sulfonamide scaffold has expanded far beyond its antibacterial origins. ajchem-b.com It is now recognized as a versatile functional group present in drugs with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic properties. citedrive.comajchem-b.com The ability of the sulfonamide group to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions has made it a valuable component in the design of enzyme inhibitors and receptor modulators. citedrive.comresearchgate.net

Rationale for Investigating N Benzylpiperidine 4 Sulfonamide As a Research Compound

The combination of the N-benzylpiperidine and sulfonamide moieties in a single molecule provides a strong rationale for its investigation as a research compound. The N-benzylpiperidine fragment itself is a well-established structural motif in drug discovery, known for its ability to fine-tune the efficacy and physicochemical properties of a compound. nih.gov The benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen can engage in crucial cation-π interactions with target proteins, while the piperidine ring serves as a versatile platform for stereochemical optimization. nih.gov

The addition of a sulfonamide group at the 4-position of the piperidine ring introduces a key functional group with a proven track record in medicinal chemistry. Sulfonamides are known to interact with a variety of biological targets and can confer a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai The investigation of N-benzylpiperidine-4-sulfonamide and its derivatives is therefore driven by the hypothesis that the combination of these two privileged scaffolds could lead to novel compounds with unique and potent biological activities.

The synthesis of related N-substituted piperidine derivatives has been a subject of interest in the pursuit of new therapeutic agents. For instance, various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in certain hormonal disorders. nih.gov Similarly, the synthesis of N-benzyl piperidine-4-one derivatives has been explored for their potential antimicrobial activity. researchgate.net The development of synthetic methods for N-benzyl-4-piperidinecarboxaldehyde, a key intermediate for various pharmaceuticals, further underscores the importance of the N-benzylpiperidine core in drug synthesis. google.com

Overview of Key Research Areas and Unexplored Potential

Established and Novel Synthetic Routes to the this compound Core

The assembly of the this compound framework can be approached through various synthetic pathways. These routes typically involve either the initial formation of the N-benzylpiperidine ring system followed by the introduction of the sulfonamide group, or the synthesis of a piperidine-4-sulfonamide (B2768077) intermediate which is then subjected to N-benzylation.

Synthesis of the N-benzylpiperidine Moiety

The N-benzylpiperidine scaffold is a common motif in a multitude of biologically active compounds. nih.gov Its synthesis has been extensively studied, with several reliable methods available.

A straightforward approach to the N-benzylpiperidine core is the direct N-alkylation of piperidine or its pre-functionalized derivatives with a benzyl halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often performed in a suitable organic solvent like ethanol (B145695) or dichloromethane (B109758). uj.edu.pl While effective, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts, especially if the reaction conditions are not carefully controlled.

A variety of substituted benzyl chlorides can be used in this reaction, allowing for the introduction of diverse functionalities on the benzyl ring. nih.gov

Reductive amination represents a powerful and widely used method for the formation of C-N bonds and is particularly effective for synthesizing N-benzylpiperidine derivatives. youtube.comnih.gov This one-pot reaction typically involves the condensation of a piperidine derivative, such as 4-aminopiperidine (B84694) or 4-piperidone, with benzaldehyde (B42025) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-benzylpiperidine. youtube.comyoutube.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly popular due to their mildness and selectivity. youtube.com The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Alternatively, the alkylation of a pre-formed piperidine derivative can be achieved. For instance, N-benzyl-4-piperidone can be synthesized and subsequently functionalized at the 4-position. researchgate.net

Table 1: Examples of Reductive Amination for N-Benzylpiperidine Synthesis

| Amine/Ketone | Aldehyde/Ketone | Reducing Agent | Solvent | Product | Reference |

| Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | N-Benzylpiperidine | nih.gov |

| 4-Aminopiperidine | Benzaldehyde | NaBH₃CN | Methanol | N-Benzyl-4-aminopiperidine | nih.gov |

| N-Boc-piperidin-4-one | Aniline | NaBH(OAc)₃ | CH₂Cl₂ | tert-butyl 4-anilinopiperidine-1-carboxylate | nih.gov |

In some synthetic strategies, the piperidine ring itself is constructed with the benzyl group already attached to the nitrogen atom. One such approach involves the aza-Michael addition. For example, the cyclization of a divinyl ketone with benzylamine (B48309) can lead to the formation of an N-benzyl-4-piperidone. kcl.ac.uk This method allows for the creation of the heterocyclic ring and the installation of the N-benzyl group in a single, atom-efficient step.

Another strategy involves the cyclization of linear precursors. For instance, 1,5-dihalopentanes can react with benzylamine to form N-benzylpiperidine. google.com More complex, multi-step ring-closing metathesis or intramolecular hydroamination reactions can also be employed to construct highly substituted piperidine rings. mdpi.com These methods offer a high degree of control over the stereochemistry of the final product. nih.gov A patent has described the preparation of N-benzyl-4-piperidone from benzylamine and an acrylic ester through a condensation and cyclization process. google.com

Formation of the Sulfonamide Linkage

The sulfonamide functional group is a key component of many therapeutic agents. Its formation is a well-established transformation in organic synthesis.

The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nsf.govcbijournal.com In the context of this compound synthesis, this would typically involve the reaction of N-benzyl-4-aminopiperidine with a suitable sulfonyl chloride. Alternatively, piperidine-4-amine could be reacted with a sulfonyl chloride, followed by N-benzylation of the resulting piperidine-4-sulfonamide. nsf.gov

The reaction is generally carried out in aprotic solvents such as dichloromethane or tetrahydrofuran, with a tertiary amine base like triethylamine or pyridine (B92270) to scavenge the hydrochloric acid produced. nsf.gov The choice of sulfonylating agent can be varied to introduce different substituents on the sulfur atom.

A two-step synthetic process is often employed where a primary amine is first reacted with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) to form a sulfonamide. This intermediate is then subjected to benzylation to yield the final N-benzylsulfonamide derivative. nsf.gov

Table 2: Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Reference |

| Allylamine | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | N-Allyl-4-methylbenzenesulfonamide | nsf.gov |

| Benzylamine | Benzenesulfonyl chloride | Pyridine | Dichloromethane | N-Benzylbenzenesulfonamide | cbijournal.com |

| Piperidine | Sulfuryl chloride | - | Dichloromethane | Piperidine-1-sulfonyl chloride | - |

Protecting-Group-Free Sulfonamide Synthesis

One notable strategy involves the direct sulfonylation of amines. For instance, the use of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) allows for the formation of sulfonamides that are stable under a variety of reaction conditions but can be removed under relatively mild conditions when desired. orgsyn.org This method provides a balance between stability and ease of cleavage, which can be advantageous in multi-step syntheses. orgsyn.org

Convergent and Divergent Synthetic Pathways for the Full Compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently diversified to produce a library of related compounds. This approach is highly efficient for exploring structure-activity relationships. For this compound, a key intermediate could be piperidine-4-sulfonamide, which can then be N-benzylated with a variety of substituted benzyl halides to generate a diverse set of analogues.

The choice between a convergent and divergent pathway often depends on the specific goals of the synthesis, such as the desired scale of production and the number of analogues to be prepared.

Design and Synthesis of this compound Analogues

The systematic modification of the this compound structure is a key strategy for modulating its physicochemical properties and biological activity. This is typically achieved by introducing substituents on the benzyl group, altering the piperidine ring, or modifying the sulfonamide functionality.

The aromatic ring of the benzyl group provides a versatile handle for introducing a wide range of substituents. This allows for the fine-tuning of properties such as lipophilicity, electronic character, and steric bulk. The synthesis of these analogues generally involves the reaction of piperidine-4-sulfonamide with a series of substituted benzyl chlorides or bromides.

A variety of substituted benzyl groups have been incorporated into similar piperidine-based scaffolds. For instance, the synthesis of 4-benzylpiperidine carboxamides has included derivatives with biphenyl (B1667301) and naphthyl moieties, which were shown to influence biological activity. nih.gov The introduction of different substituents on the benzyl ring can significantly impact the interaction of the molecule with its biological target.

Altering the piperidine ring itself can lead to significant changes in the conformational properties and biological profile of the molecule. Modifications can include the introduction of substituents at various positions on the ring or altering the ring size.

Synthetic strategies to access substituted piperidines are numerous. For example, the aza-Michael reaction has been utilized to create N-substituted 4-piperidones, which can then be further functionalized. kcl.ac.uk This method allows for the synthesis of piperidines with substituents at the 2-position. kcl.ac.uk Additionally, palladium-catalyzed cyclization reactions and reductive amination cascades have been employed to construct substituted piperidine rings. mdpi.com The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrates the introduction of various acyl and alkyl groups on the piperidine nitrogen, showcasing the versatility of this position for modification. nih.gov

The development of novel sulfonamide protecting groups highlights the chemical versatility of this functional group. nih.gov While not a direct alteration of the final compound's sulfonamide, the chemistry involved in protecting group strategies can be adapted for permanent modifications. For example, the use of different sulfonyl chlorides during the synthesis can introduce a variety of substituents on the sulfur atom, thereby creating a library of sulfonamide analogues.

Advanced Synthetic Strategies and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The application of green chemistry principles to the synthesis of this compound and its analogues can lead to significant improvements in efficiency and a reduction in environmental impact.

Key green chemistry principles applicable to this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or ethanol as a solvent instead of chlorinated hydrocarbons.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. This can lead to higher efficiency and reduced waste. For instance, the use of a p-toluenesulfonic acid catalyst in a methylation reaction has been shown to be a greener alternative to traditional methods. nih.gov

Design for Degradation: Designing chemical products that break down into innocuous substances after use, minimizing their persistence in the environment. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Catalytic Approaches in Synthesis

The synthesis of this compound can be efficiently achieved through various catalytic methods, primarily involving the formation of the piperidine ring and the subsequent installation of the benzyl and sulfonamide groups. A cornerstone of this synthesis is the catalytic reductive amination process.

One of the most direct catalytic routes involves the reaction of piperidin-4-one with benzylamine in the presence of a reducing agent and often a catalyst. This process, known as reductive amination, forms the N-benzylpiperidine core in a single step. The resulting N-benzylpiperidin-4-one can then be converted to the corresponding amine and subsequently reacted with a suitable sulfonyl chloride to yield the final product. Alternatively, piperidine-4-sulfonamide can be synthesized first, followed by N-benzylation using benzyl halide with a base and potentially a phase-transfer catalyst to improve efficiency.

Another powerful strategy is the catalytic hydrogenation of a pyridine precursor. For instance, 4-benzylpyridine (B57826) can be catalytically hydrogenated using catalysts like platinum or palladium on carbon to form 4-benzylpiperidine. libretexts.org The subsequent sulfonylation at the nitrogen atom is not a direct route to the title compound, but this highlights the catalytic formation of the key N-benzylpiperidine scaffold.

A more convergent approach starts with piperidine-4-amine, which can be benzylated and then reacted with a sulfonyl chloride, or vice-versa. The benzylation step often employs a catalyst to facilitate the reaction, while the sulfonylation is typically a straightforward reaction with a sulfonyl chloride in the presence of a base.

Recent advances in catalysis offer more sophisticated methods. For example, transition metal-catalyzed (e.g., Rh, Pd, Au, Co, Ru) hydroamination and cyclization reactions of appropriate unsaturated amine precursors can construct the piperidine ring with high control. nih.gov Specifically, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create chiral 3-substituted piperidines from pyridine precursors, a strategy that could be adapted for 4-substituted systems.

Below is a table summarizing a plausible catalytic approach for the synthesis of this compound derivatives.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |

| 1 | Piperidin-4-one | Benzylamine | NaBH(OAc)₃ or H₂/Pd-C | N-benzylpiperidin-4-one | libretexts.orgmasterorganicchemistry.com |

| 2 | N-benzylpiperidin-4-one | NH₂OH·HCl, then H₂/Raney Ni | - | 4-amino-N-benzylpiperidine | - |

| 3 | 4-amino-N-benzylpiperidine | R-SO₂Cl | Pyridine or Et₃N | N-benzylpiperidine-4-N'-R-sulfonamide | researchgate.net |

Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. researchgate.net These reactions are exceptionally suited for generating chemical libraries due to their high atom economy, procedural simplicity, and the ability to create molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that can be hypothetically applied to generate a library of this compound derivatives. nih.gov

In a theoretical Ugi-type reaction to build derivatives of this compound, one could use a bifunctional starting material that contains one of the required moieties. For example, starting with N-benzyl-4-aminopiperidine as the amine component, an aldehyde (R¹-CHO), an isocyanide (R²-NC), and a carboxylic acid containing a sulfonyl group (or a precursor) could be reacted.

A more direct approach would involve using a sulfonamide as one of the acidic components in an Ugi-type reaction. Research has shown the synthesis of pseudopeptides connected to a sulfonamide scaffold via a tandem N-sulfonylation/Ugi four-component reaction. ucd.ie This strategy could be adapted by using N-benzyl-4-aminopiperidine as the amine input.

The general scheme for a Ugi reaction to generate a library of derivatives would be as follows: N-benzyl-4-aminopiperidine, a diverse set of aldehydes, and a diverse set of isocyanides would be reacted with a suitable carboxylic acid (or a sulfonamide acting as the acid component). This would lead to a library of complex amides with the core this compound structure embedded within.

The following table outlines the components for a hypothetical Ugi-based library synthesis.

| Component | Example Reactant | Diversity Input | Resulting Moiety in Product | Ref. |

| Amine | N-benzyl-4-aminopiperidine | - | N-benzylpiperidine core | nih.gov |

| Aldehyde/Ketone | Benzaldehyde | Various R¹-CHO | R¹-CH | nih.gov |

| Isocyanide | tert-Butyl isocyanide | Various R²-NC | CONH-R² | nih.gov |

| Carboxylic Acid | Acetic Acid | Various R³-COOH | CO-R³ | nih.gov |

Chemoenzymatic Synthesis and Biocatalysis (Theoretical)

Chemoenzymatic synthesis and biocatalysis offer powerful, green, and highly selective alternatives to traditional chemical methods. While specific biocatalytic routes for this compound are not extensively documented, theoretical pathways can be proposed based on existing enzymatic transformations of similar scaffolds. nih.gov

A key application of biocatalysis would be in the stereoselective synthesis of chiral derivatives of this compound, should a chiral center be introduced. Enzymes such as lipases, proteases, transaminases, and oxidoreductases are known to catalyze reactions with high enantio- and regioselectivity. nih.gov

Theoretical Applications:

Kinetic Resolution using Lipases: A racemic mixture of a precursor, for instance, a hydroxylated N-benzylpiperidine derivative, could be resolved using a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms, which can then be carried forward to the final sulfonamide product. Lipases have also been shown to catalyze the synthesis of sulfonamides, suggesting a potential direct enzymatic sulfonamidation step. researchgate.net

Asymmetric Reduction: An prochiral precursor, such as an N-benzyl-tetrahydropyridinium intermediate, could be asymmetrically reduced to a chiral piperidine using an ene-imine reductase (EneIRED) as part of a chemoenzymatic cascade. thieme-connect.com This would establish the stereochemistry of the piperidine ring, which could then be converted to the desired sulfonamide.

Transaminase-based Synthesis: A transaminase could be used to convert a ketone precursor, like N-benzyl-4-piperidone, into the corresponding chiral amine. This enzymatic step would install a chiral amino group at the 4-position with high enantiomeric excess. The resulting chiral amine could then be reacted with a sulfonyl chloride. Hybrid bio-organocatalytic cascades involving transaminases have been developed for the synthesis of 2-substituted piperidines and could be conceptually extended. ucd.ie

A hypothetical chemoenzymatic route is outlined in the table below.

| Step | Transformation | Enzyme Class | Potential Enzyme | Substrate | Ref. |

| 1 | Asymmetric amination | Transaminase (ω-TA) | ω-Transaminase | N-benzyl-4-piperidone | researchgate.net |

| 2 | Kinetic resolution of an alcohol precursor | Lipase | Candida antarctica Lipase B (CALB) | Racemic N-benzyl-4-hydroxypiperidine | nih.govresearchgate.net |

| 3 | Asymmetric reduction of an imine | Reductase (IRED) | Imine Reductase | Tetrahydropyridinium intermediate | nih.govthieme-connect.com |

These theoretical applications underscore the potential of biocatalysis to provide environmentally benign and highly selective routes to complex molecules like this compound and its derivatives.

In Vivo Efficacy Assessments in Relevant Preclinical Disease Models

The therapeutic potential of this compound and its analogs has been further explored through in vivo studies in various preclinical models of disease.

Building on its promising in vitro anti-amyloidogenic and antioxidant properties, a benzylpiperidine-linked diarylthiazole derivative (compound 44) was evaluated for its neuroprotective effects in vivo. nih.gov This compound demonstrated the ability to decrease Aβ1-42-induced toxicity in an animal model. nih.gov The neuroprotective mechanism was associated with the attenuation of abnormal levels of Aβ1-42, phosphorylated Tau (p-Tau), cleaved caspase-3, and cleaved PARP proteins, all of which are implicated in the pathological cascade of Alzheimer's disease. nih.gov

A series of 40 N-benzyl-4,4-disubstituted piperidines were synthesized and evaluated for their antiviral activity against the influenza A/H1N1 virus (A/PR/8/34 strain). csic.es Several of these compounds displayed low-micromolar activity. csic.es The most potent compound in this series was identified as a new class of H1 hemagglutinin (HA)-specific membrane fusion inhibitors. csic.es Mechanistic studies, including virus resistance selection, suggested that the inhibitory activity is mediated through binding to a novel site in the HA2 subunit, close to the fusion peptide. csic.es This unique binding mode highlights the potential of the N-benzylpiperidine scaffold for the development of novel anti-influenza drugs. csic.es

Table 2: Antiviral Activity of N-benzyl-4,4-disubstituted piperidines

| Compound Class | Virus Strain | Mechanism of Action | Key Findings | Reference |

| N-benzyl-4,4-disubstituted piperidines | Influenza A/H1N1 (A/PR/8/34) | Hemagglutinin (HA)-mediated membrane fusion inhibition | Displayed low-micromolar activity; binds to a novel site in the HA2 subunit near the fusion peptide. | csic.es |

The N-benzylpiperidine scaffold has also been explored for its antibacterial properties. A quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The minimum inhibitory concentrations (MIC) were determined to be 25 µM for S. aureus and 15 µM for S. epidermidis. nih.gov At sub-MIC concentrations, the compound was able to inhibit biofilm formation without affecting bacterial growth. nih.gov Furthermore, surfaces coated with this compound were shown to prevent bacterial adherence, suggesting potential applications in preventing implant-related infections. nih.gov

In another study, several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial activity against important plant pathogens. nih.gov Compounds 8b, 8d, 8g, 8h, 8i, and 8j showed significant antimicrobial activities against the bacteria Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as the fungi Alternaria solani and Fusarium solani, when compared to standard drugs. nih.gov

Table 3: Antibacterial Activity of N-benzylpiperidine Derivatives

| Compound/Derivative | Bacterial/Fungal Strain(s) | Activity | Key Findings | Reference |

| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus, Staphylococcus epidermidis | Antibacterial, Antibiofilm | MIC of 25 µM for S. aureus and 15 µM for S. epidermidis; inhibited biofilm formation at sub-MIC concentrations. | nih.gov |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, Fusarium solani | Antimicrobial | Showed significant antimicrobial activities compared to standard drugs. | nih.gov |

The therapeutic potential of sulfonamide-containing compounds extends to parasitic diseases like malaria. While not directly this compound, related sulfonamide derivatives have shown promise. For instance, novel p-nitrobenzenesulphonamide derivatives incorporating a dipeptide moiety were synthesized and investigated for their antimalarial activities in vivo. nih.gov One compound, N-(2-(2,6-dimethylphenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide, demonstrated a high parasite inhibition of 79.89% against Plasmodium berghei at a dose of 100 mg/kg body weight, which was comparable to the standard drug artemether-lumefantrine (79.77%). nih.gov This highlights the potential of the sulfonamide functional group in the development of new antimalarial agents. nih.gov

Table 4: Antimalarial Activity of a Sulfonamide Derivative

| Compound | Parasite Strain | In Vivo Model | Efficacy | Reference |

| N-(2-(2,6-dimethylphenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide | Plasmodium berghei | Mice | 79.89% parasite inhibition at 100 mg/kg | nih.gov |

Mechanistic Elucidation and Molecular Interactions of N Benzylpiperidine 4 Sulfonamide

Elucidation of Downstream Signaling Pathway Modulation

Due to the absence of identified primary molecular targets, there is no information available regarding the modulation of any downstream signaling pathways by N-benzylpiperidine-4-sulfonamide.

Analysis of Binding Modes and Allosteric Effects

Without identified protein targets, no analysis of binding modes or allosteric effects for this compound can be provided.

There are no studies that map the specific binding site of this compound on any protein.

Information regarding the key amino acid residues involved in the recognition of this compound by a protein target is not available, as no such interactions have been documented in the searched literature.

Structure Activity Relationships Sar and Structure Property Relationships Spr of N Benzylpiperidine 4 Sulfonamide Derivatives

Impact of Substituent Patterns on Biological Activity and Selectivity

The nature, position, and electronic properties of substituents on both the benzyl (B1604629) and piperidine (B6355638) rings, as well as modifications to the sulfonamide linker, are critical determinants of biological activity and selectivity.

Research on analogous N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has shown that the position of substituents on an aromatic ring significantly impacts receptor affinity. For instance, in a series targeting sigma receptors, 3-substituted compounds generally displayed higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Specifically, for chloro, bromo, fluoro, nitro, and methoxy (B1213986) substituted analogues, the selectivity for sigma-1 receptors followed the trend 3 > 2 ≈ 4. nih.gov Halogen substitution, in general, tended to increase affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov

Similarly, studies on other piperidine-containing sulfonamides have demonstrated the influence of substitutions. In one study of antimicrobial agents, the nature of substitutions on a benzhydryl ring and a sulfonamide ring was found to directly influence antibacterial activity. nih.gov Another study on sulfonamides derived from carvacrol (B1668589) revealed that while all synthesized compounds were more active than the parent natural product, the specific cyclic substituent attached to the sulfonamide group modulated the inhibitory activity against acetylcholinesterase (AChE). nih.gov For example, a morpholine-derived sulfonamide was the most potent inhibitor in the series. nih.gov Furthermore, research on certain sulfonamides bearing a piperidine nucleus indicated that N-ethyl substitution on the sulfonamide nitrogen led to a decrease in the inhibitory potential against AChE and butyrylcholinesterase. researchgate.net

These findings underscore a general principle: lipophilicity, electron-donating or withdrawing nature, and the steric bulk of substituents are key factors. The N-benzylpiperidine motif itself is valued for its ability to engage in crucial cation-π interactions with target proteins, a feature that can be fine-tuned by the electronic nature of the substituents on the benzyl ring. nih.govresearchgate.net

Table 1: Impact of Substituent Patterns on Biological Activity

| Molecular Scaffold | Substituent Modification | Position of Substitution | Observed Effect on Activity/Selectivity | Target |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Cl, Br, F, NO₂, OMe | Phenylacetamide Ring (Position 3) | Higher affinity for sigma-1 and sigma-2 receptors compared to positions 2 and 4. nih.gov | Sigma Receptors |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Halogens (general) | Phenylacetamide Ring | Increased affinity for sigma-2 receptors. nih.gov | Sigma Receptors |

| 1-Benzhydryl-sulfonyl-4-(...)-piperidine | Various | Benzhydryl & Sulfonamide Rings | Influences antimicrobial activity. nih.gov | Bacteria/Fungi |

| Carvacrol-derived Sulfonamides | Morpholine | Sulfonamide Group | Most potent AChE inhibition in the series. nih.gov | Acetylcholinesterase |

Stereochemical Influences on Pharmacological Profile

The three-dimensional structure of N-benzylpiperidine derivatives means that stereochemistry plays a pivotal role in their pharmacological profile. The N-benzylpiperidine motif serves as a versatile platform for optimizing the stereochemical aspects of both potency and toxicity. nih.gov Chiral centers can arise from substitution on the piperidine ring or the benzyl group, leading to enantiomers or diastereomers that may interact differently with their biological targets.

Although specific studies focusing solely on the stereochemistry of N-benzylpiperidine-4-sulfonamide were not prominent, the principles are well-established in related compounds. The differential binding of enantiomers to a chiral receptor site is a fundamental concept in pharmacology. The precise spatial arrangement of key interacting groups—such as the sulfonamide's hydrogen bond donors/acceptors, the benzyl ring's aromatic face for π-interactions, and the piperidine's basic nitrogen—is critical for optimal receptor engagement. An incorrect stereoisomer may fail to align these groups properly within the binding pocket, leading to a significant loss of potency or altered selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. It is a powerful tool for understanding SAR and for predicting the activity of novel, unsynthesized derivatives.

Both 2D and 3D-QSAR models have been developed for classes of compounds containing the N-benzylpiperidine or sulfonamide moieties. nih.govnih.gov

2D-QSAR models use global molecular descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) to build a linear regression equation. nih.gov For example, a Hansch analysis of 3-(4-benzylpiperidin-1-yl)propylamine derivatives highlighted the importance of lipophilicity and electron-donating substituents for binding affinity to the CCR5 receptor. nih.gov

3D-QSAR models go a step further by considering the three-dimensional properties of the molecules. These models require the structural alignment of the compounds in a series and calculate interaction fields (steric, electrostatic) around them. nih.gov Receptor-based 3D-QSAR models, which use the bioactive conformations of ligands obtained from docking them into the active site of a target protein, can yield models with superior predictive power compared to ligand-based models. nih.gov For a series of sulfonamide inhibitors of carbonic anhydrase II, a receptor-based model was significantly more predictive than a ligand-based one. nih.gov

CoMFA is a widely used 3D-QSAR technique that generates a quantitative model by correlating the biological activity of molecules with their 3D steric and electrostatic fields. nih.govijpsonline.com The process involves aligning a set of molecules, placing them in a 3D grid, and calculating the interaction energies between a probe atom and each molecule at the grid points. These energy values are then used as descriptors in a partial least squares (PLS) analysis to create a predictive model. ijpsonline.com

A key output of CoMFA is the generation of 3D contour maps. These maps graphically represent the QSAR model, showing regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

Steric Contour Maps: Indicate areas where bulky substituents are favored (e.g., green contours) or disfavored (e.g., yellow contours).

Electrostatic Contour Maps: Highlight regions where positive charge is beneficial (e.g., blue contours) or where negative charge is preferred (e.g., red contours).

Studies on N-benzylpiperidine derivatives as acetylcholinesterase inhibitors have successfully used CoMFA to build models with significant predictive ability, indicating a strong correlation between inhibitory activity and the steric and electronic factors of the molecules. nih.gov Similarly, CoMFA studies on other compound classes have shown that electrostatic, hydrophobic, and hydrogen bonding interactions play crucial roles in ligand-receptor binding. researchgate.net These models and their corresponding contour maps serve as an invaluable guide for designing new derivatives with improved potency. nih.gov

Table 2: Overview of QSAR Modeling Techniques

| Model Type | Key Principle | Common Descriptors/Inputs | Output/Application |

|---|---|---|---|

| 2D-QSAR | Correlates activity with global physicochemical properties. nih.gov | logP, Hammett constants, molar refractivity, topological indices. nih.gov | Linear equation predicting activity; identifies key global properties. |

| 3D-QSAR | Correlates activity with 3D molecular fields. nih.gov | Steric and electrostatic interaction fields from aligned structures. nih.govijpsonline.com | Predictive statistical model; 3D contour maps guiding structural modification. nih.gov |

| CoMFA | A specific type of 3D-QSAR focusing on steric and electrostatic fields. nih.gov | Sampled steric (Lennard-Jones) and electrostatic (Coulombic) fields. ijpsonline.com | Contour maps showing favorable/unfavorable regions for steric bulk and charge. nih.gov |

Application of Fragment-Based and Scaffold-Hopping Approaches

Modern drug discovery often employs innovative strategies like fragment-based drug design (FBDD) and scaffold hopping to explore novel chemical space and identify promising lead compounds.

Fragment-Based Drug Design (FBDD) starts by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. openaccessjournals.com These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. slideshare.net In the context of this compound, one could envision the sulfonamide group itself acting as a fragment. For instance, studies have shown that replacing a carboxylic acid with an acyl sulfonamide can enhance binding affinity by capitalizing on specific hydrophilic interactions and forming stronger hydrogen bonds with a target protein. proteopedia.org This highlights how a sulfonamide fragment can be a key anchoring point for building a more complex and potent inhibitor.

Scaffold Hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound with a different, often isosteric, scaffold, while retaining the original biological activity. nih.gov This technique is used to improve properties like potency and pharmacokinetics, or to move into novel intellectual property space. nih.govtmu.edu.tw For example, a successful scaffold hop was demonstrated by replacing the core of N-benzyl-3,4,5-trimethoxyaniline with a 5,6,7-trimethoxyflavan scaffold, leading to the discovery of novel anticancer agents. nih.gov For this compound, one might replace the piperidine ring with another cyclic amine or replace the entire N-benzylpiperidine moiety with a different scaffold that presents the key pharmacophoric features in a similar spatial orientation. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process significantly narrows down the number of candidates for further experimental testing. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock and score compounds from a database. nih.gov

Derivatives containing the N-benzylpiperidine scaffold have been identified as promising leads through virtual screening campaigns targeting various proteins. For instance, multitargeted hybrids of N-benzylpiperidine have been designed and evaluated for Alzheimer's disease by targeting enzymes such as human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1). nih.gov The N-benzylpiperidine core is a key feature in these designed hybrids, which have demonstrated balanced inhibitory profiles against these targets. nih.gov

Following initial screening, molecular docking is used to predict the precise binding pose of a ligand within the target's active site and to estimate its binding affinity, often expressed as a docking score or inhibitory constant (Ki).

In studies of N-benzylpiperidine hybrids targeting enzymes implicated in Alzheimer's disease, molecular docking affirmed their binding interactions. nih.gov The simulations showed that these compounds interact with the peripheral anionic site (PAS) of acetylcholinesterase and the critical aspartate dyad (Asp32 and Asp228) within the active site of BACE-1. nih.gov Another related compound, N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, is also known to target Beta-secretase 1. drugbank.com

Similarly, docking studies of N-benzylpiperidine derivatives targeting sigma receptors (σR) have revealed specific binding modes. nih.gov For σ2R, the N-benzylpiperidinium moiety of the ligands was observed to bind within a pocket formed by key amino acid residues including His21, Met59, Phe66, Leu70, and Tyr147. nih.gov The interaction is further stabilized by π-anion interactions between the ligand's benzyl (B1604629) group and the acidic residues Asp29 and Glu73. nih.gov Such studies provide a rational basis for the observed high binding affinities. nih.gov

| Target Protein | Ligand Type/Example | Key Interacting Residues | Predicted Binding Affinity (Kᵢ) |

| hAChE | N-benzylpiperidine-1,3,4-oxadiazole hybrid | Peripheral Anionic Site (PAS) | Not specified in results |

| hBACE-1 | N-benzylpiperidine-1,3,4-oxadiazole hybrid | Aspartate Dyad (Asp32, Asp228) | Not specified in results |

| hσ₁R | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} derivative (Compound 5) | Not specified in results | 1.45 ± 0.43 nM nih.gov |

| hσ₁R | 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino} derivative (Compound 3) | Not specified in results | 2.97 ± 0.22 nM nih.gov |

| hσ₂R | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} derivative (Compound 5) | His21, Met59, Phe66, Asp29, Glu73 | 421 ± 39 nM nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. They provide a more dynamic and realistic view of the protein-ligand complex compared to the static picture offered by molecular docking.

MD simulations generate a trajectory that describes how the positions and velocities of particles in the system vary with time. Analysis of this trajectory is crucial for assessing the stability of a predicted ligand-binding pose. In studies involving N-benzylpiperidine hybrids, MD simulations were performed to affirm the stability of the binding interactions predicted by docking with AChE and BACE-1. nih.gov By monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can confirm that the ligand remains stably bound within the active site and does not undergo significant conformational changes that would lead to dissociation.

Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are post-processing methods applied to MD simulation trajectories to obtain more accurate estimates of binding affinities. These methods account for factors like solvation energies and entropic changes, which are often simplified in standard docking scores. While specific free energy calculation data for N-benzylpiperidine-4-sulfonamide were not detailed in the provided search context, this technique is a standard and critical step in computational drug design to refine and rank lead compounds identified from virtual screening and docking.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.gov A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov

A pharmacophore model for 5-HT₇ receptor antagonists has been developed based on a series of sulfonamide-containing compounds. scispace.com This model is highly relevant for understanding the potential interactions of this compound. The model identifies several key features required for binding and antagonism. scispace.com The this compound structure aligns well with this model, where the sulfonamide group's oxygen atoms can act as hydrogen bond acceptors, and the piperidine (B6355638) and benzyl moieties can occupy the hydrophobic and aromatic regions, respectively. scispace.com This alignment suggests that the compound is a viable candidate for interacting with the 5-HT₇ receptor.

| Pharmacophore Feature | Description | Putative Role of this compound Moiety |

| HBA1, HBA2, HBA3 | Three Hydrogen Bond Acceptor regions | The two oxygen atoms of the sulfonamide group can satisfy these features. scispace.com |

| HYD1 | A large hydrophobic region | The piperidine ring and the linking carbon chain can occupy this region. scispace.com |

| HYD/AR1, HYD/AR2 | Two hydrophobic/aromatic regions flanking HYD1 | The benzyl group can fit into one of these aromatic pockets. scispace.com |

Feature Mapping for Activity Correlation

Feature mapping, often accomplished through techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling, is crucial for understanding how the structural attributes of a molecule correlate with its biological activity. These models identify the key molecular features responsible for interaction with a biological target.

Studies on sulfonamide-based compounds, including those with piperidine scaffolds, have successfully used these methods to build predictive models. nih.govnih.gov For instance, in the context of designing enzyme inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govnih.gov These analyses generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge (positive or negative), and hydrophobic or hydrogen-bonding characteristics enhance or diminish the molecule's activity.

Pharmacophore models define the essential spatial arrangement of features a molecule must possess to be recognized by a specific receptor. For sulfonamide-containing ligands targeting receptors like the 5-HT7 receptor, a common pharmacophore model includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and aromatic rings (AR). researchgate.netscispace.comnih.gov The sulfonamide group's oxygen atoms frequently act as key hydrogen bond acceptors, while the benzyl and piperidine moieties typically occupy hydrophobic and aromatic pockets within the receptor's binding site. scispace.comnih.gov The N-benzyl piperidine motif is particularly valued for its ability to provide crucial cation-π interactions with target proteins. nih.gov

Table 1: Key Pharmacophoric Features for this compound Analogs and Their Functions

| Pharmacophoric Feature | Corresponding Molecular Moiety | Inferred Function in Receptor Binding | Source |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Sulfonamide Oxygen Atoms (SO₂) | Form hydrogen bonds with receptor residues like Phe295 and Arg296. | scispace.comnih.gov |

| Hydrophobic/Aromatic Region 1 | Benzyl Ring | Occupies a hydrophobic pocket; engages in π-π stacking or cation-π interactions. | scispace.comnih.govnih.gov |

| Hydrophobic Region 2 | Piperidine Ring | Fills a large hydrophobic region of the binding site. | scispace.com |

These models serve as a guide for rational drug design, allowing medicinal chemists to modify the this compound scaffold to optimize its fit and interaction with a biological target, thereby enhancing its potency and selectivity.

Ligand-Based Virtual Screening

Ligand-based virtual screening is a computational strategy used to identify novel, potentially active compounds from large chemical databases by comparing them to one or more known active ligands. ebi.ac.uk This approach is particularly useful when the 3D structure of the biological target is unknown. ebi.ac.uk The fundamental premise is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities. ebi.ac.uk

The process often begins with the creation of a pharmacophore model based on the key features of active molecules, such as derivatives of this compound. researchgate.netmdpi.com This pharmacophore hypothesis then serves as a 3D query to filter vast libraries of compounds, selecting only those molecules that match the required spatial and chemical features. mdpi.com For example, a pharmacophore developed from a series of aryl sulfonamide antagonists was used to screen for new potential 5HT7R inhibitors. researchgate.net

This screening process helps to narrow down a large virtual library to a manageable number of promising candidates for synthesis and biological testing, significantly accelerating the early stages of drug discovery. nih.govmdpi.com The identified "hits" are expected to mimic the binding mode of the original template molecules, making them valuable starting points for further optimization.

Table 2: General Workflow for Ligand-Based Virtual Screening

| Step | Description | Rationale | Source |

|---|---|---|---|

| 1. Template Selection | Choose one or more known active compounds (e.g., potent this compound analogs). | The templates define the essential features for activity. | ebi.ac.uk |

| 2. Pharmacophore Generation | Identify common chemical features (HBAs, HBDs, hydrophobic centers, etc.) and their spatial arrangement. | Creates a 3D model of the necessary interactions for binding. | researchgate.netmdpi.com |

| 3. Database Screening | Use the pharmacophore model as a filter to search large compound databases (e.g., Enamine, ZINC). | Efficiently identifies molecules from a vast chemical space that fit the model. | mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nih.govresearchgate.net These calculations provide a deeper understanding of molecular geometry, stability, and reactivity, which are fundamental to a molecule's biological function. researchgate.net

For sulfonamide derivatives, DFT calculations using functionals like B3LYP or M06-2X with basis sets such as 6-311G+(d,p) are commonly performed to optimize the molecule's 3D geometry and compute its electronic characteristics. nih.govresearchgate.netresearchgate.net Key properties analyzed include the molecular electrostatic potential (MESP), frontier molecular orbitals (FMOs), and various reactivity descriptors. nih.govresearchgate.net

The MESP map is particularly insightful, as it visualizes the electron density distribution across the molecule. nih.gov It highlights electron-rich (negative potential) regions, such as the oxygen atoms of the sulfonamide group, which are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, it identifies electron-poor (positive potential) regions, often around hydrogen atoms, that are susceptible to nucleophilic attack or act as hydrogen bond donors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 3: Electronic Properties of Sulfonamide Derivatives from DFT Studies

| Property | Description | Significance | Source |

|---|---|---|---|

| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution on the molecular surface. | Identifies sites for electrostatic interactions, hydrogen bonding, and reactivity. | nih.govresearchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating capability. | nih.govresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting capability. | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability; a larger gap suggests higher stability. | researchgate.net |

These computational findings can be correlated with experimental results, such as FT-IR and NMR spectra, to confirm the structural and electronic characteristics of the synthesized compounds. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is an indispensable tool for confirming the identity and investigating the conformational dynamics of N-benzylpiperidine-4-sulfonamide in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide characteristic signals corresponding to each unique nucleus in the molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures, such as N-benzylbenzenesulfonamide. rsc.org

In the ¹H NMR spectrum, the aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the nitrogen would produce a singlet or a doublet around δ 4.1 ppm. rsc.org The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns, with signals for the axial and equatorial protons appearing at different chemical shifts.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the phenyl ring are expected to resonate in the δ 127-140 ppm region. The benzylic carbon signal would likely appear around δ 47 ppm, while the carbons of the piperidine ring would be found further upfield. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the benzyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzyl Aromatic (C₆H₅) | 7.2 - 7.4 (m) | 127.0 - 140.0 |

| Benzyl CH₂ | ~4.1 (s/d) | ~47.3 |

| Piperidine C4-H | Multiplet | Signal expected |

| Piperidine C2/C6-H (axial/equatorial) | Multiplets | Signals expected |

| Piperidine C3/C5-H (axial/equatorial) | Multiplets | Signals expected |

| Sulfonamide NH | Broad singlet | N/A |

Data inferred from related compounds like N-benzylbenzenesulfonamide. rsc.org

The piperidine ring in this compound is expected to adopt a chair conformation in solution, which is the most stable arrangement for such six-membered rings. This can be confirmed through detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Studies on related N-substituted piperidine systems show that the orientation of the N-benzyl group (axial vs. equatorial) and the C4-sulfonamide group can influence the conformational equilibrium of the ring. chemicalbook.com The presence of bulky substituents generally favors an equatorial position to minimize steric hindrance. In the case of this compound, it is highly probable that both the N-benzyl and the C4-sulfonamide substituents predominantly occupy equatorial positions in the preferred chair conformation. Temperature-dependent NMR studies could also be used to investigate the dynamics of ring inversion and the rotational barrier around the S-N bond. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is critical for verifying the molecular weight of this compound and identifying any process-related impurities.

High-Resolution Mass Spectrometry provides an accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₈N₂O₂S), the predicted monoisotopic mass is 254.1089 Da. uni.lu HRMS analysis using electrospray ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of 255.11618. uni.lu The high precision of this measurement (typically to four or five decimal places) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the synthesized compound.

Table 2: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O₂S⁺ | 255.11618 |

| [M+Na]⁺ | C₁₂H₁₈N₂NaO₂S⁺ | 277.09812 |

| [M-H]⁻ | C₁₂H₁₇N₂O₂S⁻ | 253.10162 |

Data sourced from predicted values for the hydrochloride salt. uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing valuable information that corroborates the proposed structure. The fragmentation of sulfonamides under ESI-MS/MS conditions has been well-studied. nih.govnih.gov

The most characteristic fragmentation pathways for protonated this compound would involve:

Cleavage of the S-N bond: This is a common fragmentation for sulfonamides, which would lead to the formation of ions corresponding to the piperidine portion and the benzylamine (B48309) portion.

Loss of Sulfur Dioxide (SO₂): A rearrangement reaction resulting in the neutral loss of SO₂ (64 Da) is a hallmark fragmentation pattern for many aromatic and alkyl sulfonamides. nih.govresearchgate.net

Fragmentation of the Piperidine Ring: This can occur through various ring-opening mechanisms.

Loss of the Benzyl Group: Cleavage of the N-C bond of the benzyl group would result in a prominent ion at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺).

Analysis of these characteristic fragment ions in the MS/MS spectrum provides a fingerprint that helps to confirm the connectivity of the benzyl, piperidine, and sulfonamide moieties.

X-ray Crystallography of this compound and its Complexes

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, analysis of closely related structures provides insight into the expected solid-state conformation. For instance, crystallographic studies of other piperidine sulfonamide derivatives often reveal a chair conformation for the piperidine ring. researchgate.net

A study on the crystal structure of a salt formed between sulfamethazine (B1682506) and piperidine demonstrated how hydrogen bonding interactions involving the sulfonamide and piperidine nitrogen atoms dictate the supramolecular assembly. nih.gov Similarly, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide shows a distorted tetrahedral geometry around the sulfur atom and specific torsion angles that define the orientation of the aryl and alkyl groups relative to the sulfonamide moiety.

Should a single crystal of this compound be obtained, X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles. This would definitively establish the chair conformation of the piperidine ring, the equatorial or axial positions of the substituents, and the geometry around the sulfonamide group. Furthermore, it would reveal the network of intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and oxygen atoms, which govern the crystal packing.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzylbenzenesulfonamide |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide |

| Sulfamethazine |

| Piperidine |

| Sulfur Dioxide |

Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state is determined using X-ray diffraction techniques. For this compound, single-crystal X-ray diffraction is the gold standard. This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a detailed model of the crystal structure.

While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provides significant insight into the expected structural features. nsf.gov In a study on this analog, single-crystal X-ray diffraction revealed an orthorhombic crystal system with a Pna21 space group. nsf.gov The analysis provides precise bond lengths and angles, for instance, the S=O bond lengths were found to be approximately 1.43 Å. nsf.gov The sulfur atom typically exhibits a slightly distorted tetrahedral geometry. nsf.gov Furthermore, the packing of molecules within the crystal lattice is stabilized by intermolecular forces such as C-H···N hydrogen bonds and C-H···π interactions. nsf.gov Synchrotron radiation X-ray powder diffraction can also be employed, especially when suitable single crystals are difficult to obtain, to determine crystal structures. researchgate.net

Table 1: Representative Crystallographic Data for a Related N-benzylsulfonamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 18.6919 (18) |

| b (Å) | 10.5612 (10) |

| c (Å) | 8.1065 (8) |

| Volume (ų) | 1600.3 (3) |

| Z | 4 |

| Temperature (K) | 173.15 |

Data derived from the analysis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

Co-crystal Structures with Biological Targets

To understand the pharmacological potential of this compound, determining its binding mode within a biological target is crucial. This is achieved by co-crystallizing the compound with a target protein and analyzing the resulting complex using X-ray crystallography. Such studies reveal the precise orientation of the ligand in the binding pocket and the specific molecular interactions that stabilize the complex.

The N-benzylpiperidine (N-BP) structural motif is recognized for its importance in drug discovery, partly due to its ability to engage in crucial cation-π interactions with target proteins. nih.gov Studies on various sulfonamide- and N-benzylpiperidine-containing molecules provide a framework for understanding how this compound might interact with its targets.

For example, X-ray crystallographic studies of N-benzyl piperidinol derivatives targeting the deubiquitinase USP7 showed that the ligand could adopt a novel binding pose, very different from previously reported inhibitors. nih.gov Similarly, high-resolution co-crystal structures of sulfonamide analogs with the protein FKBP12 have revealed intimate contacts, including hydrogen bonds and the ability of substituents to remodel subpockets within the protein. chemrxiv.orgchemrxiv.org Docking simulations of 4-benzylpiperidine (B145979) carboxamides with monoamine transporters have shown that the 4-benzylpiperidine moiety can fit tightly into the central binding site, forming hydrophobic interactions with key amino acid residues. nih.gov These interactions are fundamental to the compound's efficacy and selectivity.

Chromatographic and Separation Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of sulfonamide-based compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for analyzing piperidine-containing sulfonamides would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nanobioletters.comnih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 251 nm or 278 nm. nanobioletters.comnih.govresearchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). scitepress.org Method validation according to ICH guidelines ensures accuracy, precision, linearity, and robustness. nanobioletters.com For instance, a validated method for a sulfonamide derivative showed excellent linearity (R² > 0.999) and recovery (98.53-101.45)%. nanobioletters.com

Table 2: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition 1 (Piperidine deriv.) nih.govresearchgate.net | Condition 2 (Sulfonamide deriv.) nanobioletters.com |

|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm) | C18 reversed-phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water (0.1% phosphoric acid) : Acetonitrile (32:68, v/v) | Distilled water : Acetonitrile : Methanol (60:35:5, v/v), pH 2.5 with phosphoric acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30°C | 30°C |

| Detection | UV at 251 nm | UV at 278 nm |

| Derivatization | Pre-column with 4-toluenesulfonyl chloride | Not Applicable |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a highly specific and sensitive technique. unodc.org For non-volatile or thermally labile compounds like sulfonamides, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

A general GC-MS procedure for a compound like this compound would involve extraction from the sample matrix, followed by a derivatization step. nih.gov A common method for sulfonamides involves methylation with diazomethane (B1218177) followed by acylation with an agent like pentafluoropropionic acid anhydride. nih.gov The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The GC oven temperature is programmed to ramp up, allowing for the sequential elution of different components. cmbr-journal.com As components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. amazonaws.com This mass spectrum can be compared against spectral libraries for confirmation. cmbr-journal.com

Table 3: General GC-MS Parameters for Analysis of Related Compounds

| Parameter | Typical Condition nih.govcmbr-journal.com |

|---|---|

| Derivatization | Required for sulfonamides (e.g., with diazomethane and PFPA) |

| GC Column | Capillary column (e.g., DB-5ms, HP-5MS) |

| Injector Temperature | ~230 - 250°C |

| Oven Program | Initial temp ~60°C, ramp at 10°C/min to final temp ~280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer (Quadrupole or Ion Trap) |

| Identification | Comparison of retention time and mass spectrum with standards or libraries |

Emerging Research Directions and Future Perspectives for N Benzylpiperidine 4 Sulfonamide

Integration with Targeted Delivery Systems and Prodrug Design

The development of targeted delivery systems and prodrugs is a key strategy to enhance the therapeutic efficacy and reduce off-target effects of bioactive molecules. For a compound like N-benzylpiperidine-4-sulfonamide, these approaches could be pivotal in realizing its full therapeutic potential.

Targeted Delivery Systems: The N-benzylpiperidine scaffold could be functionalized to attach to various targeting moieties, such as antibodies, peptides, or nanoparticles. This would allow for the specific delivery of the sulfonamide pharmacophore to diseased tissues or cells, such as tumors or specific areas of the brain. Research into related piperidine (B6355638) derivatives has shown their utility in crossing the blood-brain barrier, suggesting a potential for this compound in central nervous system disorders. nih.gov

Prodrug Design: The sulfonamide group of this compound is an ideal handle for prodrug design. By chemically modifying this group, the compound's solubility, stability, and pharmacokinetic profile could be improved. For instance, a prodrug could be designed to be inactive until it reaches its target site, where it would be cleaved by specific enzymes to release the active this compound. This approach can minimize systemic exposure and enhance the therapeutic index.

| Strategy | Potential Advantage for this compound | Example from Related Compounds |

| Nanoparticle Conjugation | Enhanced tumor targeting and accumulation. | Piperidine-containing compounds have been incorporated into nanoparticles for targeted cancer therapy. |

| Antibody-Drug Conjugates | Highly specific delivery to cancer cells expressing a particular antigen. | The piperidine moiety can act as a linker in antibody-drug conjugates. |

| Enzyme-Cleavable Prodrugs | Site-specific activation in the target tissue, reducing systemic toxicity. | Sulfonamide groups can be masked with enzyme-labile protecting groups. |

Development of Multi-Target Directed Ligands and PROTACs Incorporating the Scaffold

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred interest in multi-target directed ligands (MTDLs) and proteolysis-targeting chimeras (PROTACs). The this compound scaffold is a promising starting point for the design of such molecules.

Multi-Target Directed Ligands (MTDLs): The benzylpiperidine and sulfonamide components of this compound can be designed to interact with multiple biological targets simultaneously. For example, by modifying the benzyl (B1604629) and sulfonamide substituents, it may be possible to create a single molecule that inhibits two different enzymes involved in a disease pathway. A recent study on benzylpiperidine-isatin hybrids demonstrated the potential of this approach in creating dual inhibitors of monoamine oxidases and acetylcholinesterase for neurodegenerative diseases. nih.gov Similarly, diaryl piperidone-sulfonamide derivatives have been explored as dual inhibitors of STAT3/CAIX in triple-negative breast cancer. nih.gov

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be developed into a PROTAC by attaching a ligand for an E3 ligase to one part of the molecule and a ligand for a target protein to another. This would offer a powerful strategy to eliminate disease-causing proteins that are difficult to target with traditional inhibitors.

| Approach | Potential Application for this compound | Research on Related Scaffolds |

| MTDLs | Treatment of complex diseases like Alzheimer's or cancer by hitting multiple targets. | Benzylpiperidine-isatin hybrids as dual inhibitors for neurodegenerative diseases. nih.gov |

| PROTACs | Targeted degradation of "undruggable" proteins in various diseases. | The piperidine scaffold is a common component in the design of PROTACs. |

Application as Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting complex biological processes. The this compound structure can be adapted to create such probes.

By incorporating a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group, this compound could be transformed into a probe to study the localization, interactions, and dynamics of its biological targets. For instance, fluorescently labeled this compound could be used in cellular imaging to visualize the distribution of its target protein. Research has been conducted on the discovery of small-molecule sulfonamide fluorescent probes for GPR120, highlighting the utility of the sulfonamide moiety in probe development. nih.gov Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. nih.gov

| Probe Type | Potential Use with this compound | Example from Related Research |

| Fluorescent Probe | Visualize the subcellular localization of the target protein. | Sulfonamide-based fluorescent probes for GPR120. nih.gov |

| Affinity-Based Probe | Isolate and identify the binding partners of the compound. | Biotinylated piperidine derivatives for target identification. |

| Photo-Affinity Probe | Covalently label the target protein for identification and structural studies. | N-Acyl-N-alkyl sulfonamide probes for covalent labeling of GPCRs. acs.org |

Advances in Synthetic Accessibility and Sustainability

The feasibility of exploring the diverse applications of this compound hinges on efficient and sustainable synthetic methods.

Recent advances in synthetic organic chemistry offer numerous opportunities to improve the synthesis of this compound and its derivatives. These include the development of novel catalytic methods for the construction of the piperidine ring and the sulfonamide linkage. For instance, gold-catalyzed oxidative amination of alkenes and iron-catalyzed reductive amination of amino fatty acids have been reported for the synthesis of substituted piperidines. nih.gov Green chemistry principles, such as the use of environmentally benign solvents and reagents, and the reduction of waste, will be crucial in the sustainable production of this compound.

| Synthetic Advancement | Impact on this compound |

| Catalytic C-H Amination | More direct and atom-economical synthesis of the piperidine core. |

| Flow Chemistry | Safer, more efficient, and scalable production. |

| Biocatalysis | Enantioselective synthesis of chiral derivatives. |

Collaborative Research Initiatives and Open Science in Compound Development

The development of new chemical entities like this compound can be significantly accelerated through collaborative research and open science initiatives.

| Initiative Type | Benefit for this compound Development |

| Public-Private Partnerships | Access to resources and expertise for preclinical development. scientific-computing.com |

| Open Data Platforms | Facilitates data sharing and collaboration among researchers. acs.orgnih.govontosight.ai |

| AI-Driven Drug Discovery | Accelerates the identification of potential therapeutic applications. businessreport.comquantumzeitgeist.com |

Q & A

Q. What are the standard synthetic protocols for N-benzylpiperidine-4-sulfonamide, and how are intermediates characterized?

this compound is typically synthesized via sulfonation of N-benzylpiperidine derivatives. A common approach involves reacting 4-aminopiperidine with benzyl chloride under basic conditions to form the N-benzyl intermediate, followed by sulfonation using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine . Characterization of intermediates includes melting point analysis , ¹H/¹³C NMR for structural confirmation, and FT-IR to verify sulfonamide bond formation (-SO₂-NH-) .